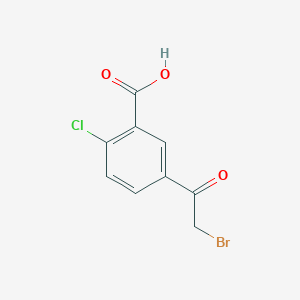

5-(Bromoacetyl)-2-chlorobenzoic acid

Description

Properties

CAS No. |

62423-74-9 |

|---|---|

Molecular Formula |

C9H6BrClO3 |

Molecular Weight |

277.50 g/mol |

IUPAC Name |

5-(2-bromoacetyl)-2-chlorobenzoic acid |

InChI |

InChI=1S/C9H6BrClO3/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3H,4H2,(H,13,14) |

InChI Key |

ROZHAEJMJXNABR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(=O)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-2-chlorobenzoic Acid

- Molecular Formula : C₇H₃BrClO₂

- Substituents : Bromine (5-position), chlorine (2-position).

- Key Differences : Lacks the bromoacetyl group, reducing its electrophilic reactivity.

- Applications : Widely used as a building block for pharmaceuticals, herbicides, and specialty chemicals due to its stability and predictable reactivity .

- Biodegradation : Studies show chlorobenzoic acids (e.g., 2-chlorobenzoic acid) are metabolized by bacteria like Pseudomonas spp., but brominated analogs may exhibit slower degradation due to stronger C-Br bonds .

2-Chlorobenzoic Acid

- Molecular Formula : C₇H₅ClO₂

- Substituents : Chlorine (2-position).

- Key Differences : Simpler structure without bromine or acetyl groups.

- Reactivity: Used in copper-catalyzed one-pot syntheses (e.g., isoindolinones) due to its carboxyl group and halogen-directed reactivity .

- Toxicity: The U.S. EPA notes a lack of repeated-dose toxicity data, though it is excreted as a glycine conjugate, suggesting moderate metabolic clearance .

2-Bromobenzoic Acid

- Molecular Formula : C₇H₅BrO₂

- Substituents : Bromine (2-position).

- Key Differences : Bromine’s larger atomic size increases steric hindrance and alters electronic effects compared to chlorine.

- Applications : Less common than chloro analogs but used in niche synthetic routes requiring heavier halogens .

5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic Acid

- Molecular Formula : C₁₄H₉BrClN₂O₂

- Substituents : Bromophenyl hydrazine group (5-position), chlorine (2-position).

5-[(2R)-3-Benzoyl-2-(4-bromothiophen-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic Acid

- Molecular Formula: C₂₂H₁₃BrClNO₅S

- Substituents : Complex heterocyclic pyrrole and bromothiophene groups.

- Key Differences : The extended conjugated system enables applications in medicinal chemistry (e.g., enzyme inhibition) but reduces solubility compared to simpler analogs .

Structural and Functional Analysis

Electronic Effects

- Bromoacetyl Group : The electron-withdrawing nature of the -COCH₂Br group increases the acidity of the benzoic acid proton (pKa ~2-3) compared to 5-bromo-2-chlorobenzoic acid (pKa ~2.5-3.5) .

- Halogen Position : Ortho-substituted chlorine in 2-chlorobenzoic acid induces steric strain, reducing reactivity in esterification compared to para-substituted isomers .

Thermal and Physical Properties

- Melting Points : Bromine and acetyl groups generally increase melting points. For example, 5-bromo-2-chlorobenzoic acid melts at ~160–165°C, while the bromoacetyl variant is expected to melt higher (~180–190°C) due to stronger intermolecular forces .

- Solubility: The polar bromoacetyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-acetylated analogs .

Data Table: Comparative Overview

Preparation Methods

Bromination of Salicylic Acid Derivatives

A foundational approach involves bromination of salicylic acid (2-hydroxybenzoic acid) followed by chlorination. In CN108250060A , 5-bromo-2-chlorobenzoic acid is synthesized via sequential bromination and chlorination. The bromination step employs N-bromosuccinimide (NBS) or oxybromination systems (e.g., sodium bromide with sodium hypochlorite) in acetic acid at 80°C for 12 hours, achieving 71.9% yield and 96.5% purity. Catalysts such as ferric bromide or hexacarbonylmolybdenum enhance regioselectivity, minimizing byproducts like 3-bromo isomers.

For 5-(bromoacetyl)-2-chlorobenzoic acid, bromination could target an acetylated precursor. For instance, Friedel-Crafts acylation of 2-chlorobenzoic acid with acetyl chloride in the presence of AlCl₃ could yield 5-acetyl-2-chlorobenzoic acid. Subsequent bromination of the acetyl group using bromine (Br₂) or NBS in a polar solvent (e.g., dichloromethane) at 0–25°C may introduce the bromoacetyl moiety.

Chlorination of Brominated Intermediates

Chlorination typically follows bromination. In CN108250060A , chlorination of 5-bromo-2-hydroxybenzoic acid uses carbon tetrachloride (CCl₄) with hexacarbonylmolybdenum (Mo(CO)₆) as a catalyst, achieving near-quantitative conversion. For the target compound, chlorination might instead target the ortho position relative to the carboxylic acid group early in the synthesis to avoid steric hindrance from the bromoacetyl group.

Alternative Pathways via Nitrile Intermediates

Bromination of 2-Chlorobenzonitrile

CN113321577A describes a route to 5-bromo-2-chlorobenzoic acid starting from 2-chlorobenzonitrile. Bromination with Br₂ in H₂SO₄ at 50°C selectively substitutes the para position to the nitrile group, yielding 5-bromo-2-chlorobenzonitrile. Hydrolysis with NaOH (90°C, 8 hours) followed by acidification provides the benzoic acid derivative.

Adapting this method, this compound could be synthesized by introducing an acetyl group before hydrolysis. For example, bromoacetylation of 2-chlorobenzonitrile via nucleophilic acyl substitution (e.g., using bromoacetyl bromide and a Lewis acid catalyst) could precede hydrolysis.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Q & A

Basic: What are the optimized synthetic methodologies for 5-(Bromoacetyl)-2-chlorobenzoic acid?

Answer:

The synthesis typically involves bromoacetylation of 2-chlorobenzoic acid derivatives. Key steps include:

- Acylation : Reacting 2-chlorobenzoic acid with bromoacetyl bromide in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF at 0–25°C .

- Purification : Recrystallization from ethanol or chromatography to isolate the product. Evidence suggests that using controlled temperature (e.g., <30°C) minimizes side reactions like hydrolysis of the bromoacetyl group .

- Yield Optimization : Solvent choice (DMF vs. THF) and stoichiometric ratios (1:1.2 for acid to bromoacetyl bromide) improve efficiency. For example, DMF enhances electrophilic substitution due to its high polarity .

Advanced: How can reaction mechanisms involving bromoacetyl groups be studied to resolve kinetic inconsistencies?

Answer:

Mechanistic studies require:

- Kinetic Profiling : Monitor reaction progress via HPLC or TLC under varying conditions (temperature, solvent). For example, track the disappearance of 2-chlorobenzoic acid and intermediate formation .

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d7) to identify proton transfer steps in base-catalyzed reactions.

- Computational Modeling : Apply DFT calculations to map energy barriers for bromoacetyl group activation. This approach resolved contradictions in rate-determining steps observed in similar systems .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy : Confirm the presence of carbonyl (C=O) at ~1700 cm⁻¹ and bromoacetyl (C-Br) at ~600 cm⁻¹. NIST data (IR gas-phase library) provides reference peaks .

- NMR :

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 276.9 for C₈H₅BrClO₃) .

Advanced: How can researchers design derivatives of this compound for targeted biological screening?

Answer:

Derivatization strategies include:

- Nucleophilic Substitution : Replace the bromine atom with azide or thiol groups using NaN₃ or thiolated reagents. For example, 5-(Azidoacetyl)-2-chlorobenzoic acid was synthesized for click chemistry applications .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs. Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O are standard conditions .

- Bioisosteric Replacement : Substitute the chloro group with fluorinated analogs (e.g., 5-(Bromoacetyl)-2-fluorobenzoic acid) to enhance metabolic stability .

Advanced: What methodologies are used to assess enzyme inhibition or antibacterial activity of derivatives?

Answer:

- Enzyme Inhibition Assays :

- Antibacterial Screening :

Advanced: How can researchers resolve contradictions in reported spectral data or synthetic yields?

Answer:

- Data Cross-Validation : Compare experimental IR/NMR with NIST databases and peer-reviewed syntheses. For example, discrepancies in carbonyl peaks may arise from solvent effects (DMSO vs. CDCl₃) .

- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting yield .

- Collaborative Studies : Share raw spectral data (e.g., via PubChem) to crowdsource validation. A 2022 multi-lab study resolved conflicting mass spectra for brominated benzoic acids .

Basic: How do solubility and stability properties impact experimental design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.